[3-(Cyclohexylcarbamoyl)phenyl] acetate
Overview
Description
3-[(Cyclohexylamino)carbonyl]phenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound features a phenyl ring substituted with a cyclohexylamino carbonyl group and an acetate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclohexylcarbamoyl)phenyl] acetate can be achieved through several methods:
Esterification Reaction: This involves the reaction of 3-(cyclohexylamino)carbonylphenol with acetic anhydride in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Transesterification: This method involves the exchange of the ester group in an ester compound with the ester group in another ester compound. This reaction can be catalyzed by acids or bases and often requires heating to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester group in [3-(Cyclohexylcarbamoyl)phenyl] acetate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 3-(cyclohexylamino)carbonylphenol and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Hydrolysis: 3-(cyclohexylamino)carbonylphenol and acetic acid.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-[(Cyclohexylamino)carbonyl]phenyl acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of [3-(Cyclohexylcarbamoyl)phenyl] acetate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. The cyclohexylamino carbonyl group may also interact with biological receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent.
Methyl salicylate: An ester with a characteristic wintergreen scent, used in topical analgesics.
Isoamyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
3-[(Cyclohexylamino)carbonyl]phenyl acetate is unique due to its combination of a cyclohexylamino carbonyl group and an acetate ester group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[3-(cyclohexylcarbamoyl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)19-14-9-5-6-12(10-14)15(18)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIHCHLSRSZKQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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